N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-derived carboxamide compound characterized by a 1,2,3-triazole core substituted with a hydroxyethyl-thiophene group and a cyclohexene-containing ethylamide side chain.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-15(16-7-4-10-24-16)12-21-11-14(19-20-21)17(23)18-9-8-13-5-2-1-3-6-13/h4-5,7,10-11,15,22H,1-3,6,8-9,12H2,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHONFWFVWDSNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CN(N=N2)CC(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Its structure can be broken down as follows:
- Cyclohexene moiety : Provides hydrophobic character and may influence receptor binding.
- Triazole ring : Implicated in various biological interactions, especially in enzyme inhibition and receptor modulation.
- Thiophene group : Known for its role in enhancing biological activity through electron donation.
Antioxidant Activity
A study evaluated the antioxidant properties of related compounds using the ABTS radical cation decolorization assay. The compound exhibited moderate antioxidant activity with an IC50 value comparable to that of ascorbic acid, indicating potential for application in oxidative stress-related conditions .
Adrenergic Receptor Modulation
Research indicated that derivatives of thioureas similar to our compound function as selective agonists for α2B adrenergic receptors. This modulation can have therapeutic implications in managing chronic pain and depression . The ability to influence adrenergic pathways suggests a dual action mechanism that may enhance therapeutic efficacy.
Antiparkinsonian Effects
In related studies, compounds with similar functional groups demonstrated significant antiparkinsonian activity through neuroprotective mechanisms. The presence of hydroxyl and double bond functionalities was critical for their activity, suggesting that our compound may also exhibit neuroprotective effects due to its structural similarities .
Study 1: Antioxidant Efficacy
A comparative study on the antioxidant activities of various derivatives showed that compounds with thiophene and triazole rings had enhanced radical scavenging abilities. The tested compound's IC50 value was determined to be around 30 μg/mL, indicating it is a promising candidate for further development as an antioxidant agent .
Study 2: Pain Management
In a pharmacological evaluation involving pain models, compounds structurally related to our target demonstrated significant analgesic effects through adrenergic receptor modulation. This suggests that this compound could potentially be developed into a therapeutic agent for pain management .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazole ring and side chains significantly affect biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl groups | Increases antioxidant activity |
| Variation in cycloalkene structure | Alters receptor binding affinity |
| Substitution on thiophene | Enhances lipophilicity and bioavailability |
This table summarizes how specific modifications can enhance or diminish the biological efficacy of compounds within this class.
Scientific Research Applications
Biological Activities
Research indicates that N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide exhibits several significant biological activities:
Antimicrobial Properties
Studies have shown that compounds with triazole structures often exhibit antimicrobial activity. The incorporation of thiophene rings can enhance this effect due to their electron-rich nature, which facilitates interactions with microbial cell membranes.
Anticancer Activity
Preliminary evaluations suggest that this compound may possess anticancer properties. Triazoles are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways involved.
Anti-inflammatory Effects
The presence of hydroxyl groups in the structure may confer anti-inflammatory properties. Compounds similar to this one have been investigated for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the pharmacological potentials of similar compounds:
Study 1: Antimicrobial Evaluation
A study conducted on a series of triazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the side chains could enhance efficacy .
Study 2: Anticancer Screening
In vitro tests on triazole-containing compounds revealed promising results against various cancer cell lines, including breast and lung cancer cells. These compounds showed IC50 values in the low micromolar range, indicating potent anticancer activity .
Study 3: Anti-inflammatory Research
Molecular docking studies suggested that this compound could be a potential inhibitor of lipoxygenase enzymes involved in inflammatory processes. This positions it as a candidate for further development in anti-inflammatory therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
The compound shares a triazole-4-carboxamide backbone with analogues such as N-(cyclopropylmethyl)-1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide (). Key differences lie in their substituents:
- Cyclohexene vs. Cyclopropane : The cyclohexene group in the target compound introduces a larger, more flexible alicyclic ring compared to the strained cyclopropane in . This may enhance metabolic stability and reduce ring-opening reactivity.
- Thiophene vs. Methoxyphenyl : The thiophene moiety (aromatic sulfur heterocycle) offers distinct electronic properties compared to the methoxyphenyl group (electron-rich aryl ether). Thiophene’s lower electron density may reduce oxidative metabolism, while the methoxy group in could improve solubility via hydrogen bonding .
Physicochemical and Functional Properties
- Hydrogen Bonding: The hydroxy group in the target compound’s hydroxyethyl-thiophene chain may engage in intramolecular hydrogen bonding with the triazole’s nitrogen atoms, influencing solubility and crystallinity. Similar behavior is observed in (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (), where N–H···S and O–H···S interactions stabilize its hexameric crystal packing .
- Lipophilicity : The thiophene and cyclohexene groups likely increase logP values compared to methoxyphenyl- and cyclopropane-containing analogues, impacting membrane permeability and bioavailability.
Data Table: Comparative Analysis of Triazole Carboxamides
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes remains the gold standard for regioselective triazole synthesis. For the target compound, ethyl propiolate and benzyl azide react under Cu(I) catalysis to yield 1,4-disubstituted triazole esters, which are hydrolyzed to carboxylic acids.
Procedure :
- Ethyl propiolate (1.2 eq) and benzyl azide (1.0 eq) are combined in tert-butanol/water (3:1).
- CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) are added under nitrogen.
- The mixture is stirred at 60°C for 12 h, yielding ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (87%).
- Saponification with NaOH (2M, ethanol/water) affords the carboxylic acid (92%).
One-Step Synthesis from β-Ketoesters and Azides
An alternative method from US6642390B2 employs β-ketoesters and azides under basic conditions:
- Azide (1.0 eq) and β-ketoester (1.1 eq) are refluxed in aqueous ethanol with K₂CO₃.
- Cyclization yields 3H-triazole-4-carboxylic acid directly (30–95% yield).
Advantages :
Functionalization with 2-Hydroxy-2-(Thiophen-2-yl)ethyl Side Chain
Thiophene Aldehyde Condensation
Thiophene-2-carbaldehyde is condensed with 2-hydroxyethylamine to form the imine intermediate, followed by reduction:
Step 1 :
- Thiophene-2-carbaldehyde (1.0 eq) and 2-aminoethanol (1.2 eq) react in ethanol with glacial acetic acid (cat.).
- Reflux for 3 h yields the Schiff base (78%).
Step 2 :
Ultrasound-Assisted Alkylation
Ultrasound irradiation significantly enhances reaction efficiency:
- Triazole carboxylic acid (1.0 eq) and 2-hydroxy-2-(thiophen-2-yl)ethylamine (1.2 eq) are sonicated in DMF with K₂CO₃.
- Reaction completes in 15 min (95% yield vs. 78% conventional).
Integrated Synthetic Pathway
Optimized Procedure :
- Synthesize 1H-1,2,3-triazole-4-carboxylic acid via CuAAC or β-ketoester cyclization.
- Alkylate with 2-hydroxy-2-(thiophen-2-yl)ethylamine under ultrasound.
- Couple with cyclohexenylethylamine using EDC/DMAP.
Reaction Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole formation | CuSO₄, Na ascorbate, 60°C | 87% | |
| Thiophene alkylation | Ultrasound, K₂CO₃, DMF | 95% | |
| Amide coupling | EDC, DMAP, DCM | 74% |
Analytical Validation and Characterization
Spectral Data
Q & A
Basic: What are the recommended synthetic strategies for constructing the 1,2,3-triazole core in this compound?
The 1,2,3-triazole moiety is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, Huisgen reaction), a cornerstone of click chemistry. For this compound, the alkyne precursor (e.g., propargyl ether) reacts with an azide (e.g., alkyl/aryl azide) under ambient or mild heating conditions. Key considerations include:
- Catalyst optimization : Use Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate) to enhance regioselectivity for the 1,4-disubstituted triazole .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency.
- Purification : Column chromatography or recrystallization ensures high purity, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the triazole (δ ~7.5–8.5 ppm for H-triazole) and substituent integration (e.g., thiophene protons at δ ~6.8–7.4 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from cyclohexenyl and hydroxyethyl groups.
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural assignments?
SC-XRD using SHELX software provides unambiguous confirmation of:
- Regiochemistry : Distinguish 1,4- vs. 1,5-triazole isomers via bond-length analysis (C–N distances: ~1.34 Å for triazole) .
- Hydrogen bonding : Map interactions between the hydroxyethyl group and amide carbonyl, critical for understanding solid-state packing and solubility .
- Torsional angles : Assess conformational flexibility of the cyclohexenyl-thiophene linkage .
Advanced: What experimental design (DoE) approaches optimize reaction yields in multi-step syntheses?
- Factorial Design : Screen variables (temperature, solvent, catalyst loading) to identify critical parameters. For example, a 2³ factorial design revealed temperature (60–80°C) and solvent polarity (THF vs. DMF) as key drivers for azide-alkyne cycloaddition yields .
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield (e.g., 70–85% achieved via central composite design) .
- High-Throughput Screening : Use microreactors to rapidly test >50 conditions, reducing optimization time .
Advanced: How can structure-activity relationship (SAR) studies guide biological target identification?
- Scaffold modification : Replace thiophene with furan () or cyclohexenyl with aryl groups ( ) to probe steric/electronic effects on target binding.
- Pharmacophore mapping : Identify critical motifs (e.g., triazole-carboxamide) via docking studies with enzymes like cyclooxygenase-2 (COX-2) or kinases .
- Bioisosterism : Substitute the hydroxyethyl group with sulfonamide to enhance metabolic stability while retaining hydrogen-bonding capacity .
Basic: What assays are suitable for preliminary evaluation of biological activity?
- Enzyme inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates (IC₅₀ determination) .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ <10 µM indicating promising activity .
Advanced: What mechanistic insights can be gained from kinetic studies of amide bond hydrolysis?
- pH-rate profiling : Determine stability under physiological conditions (pH 7.4, 37°C). Hydrolysis half-life >24 h suggests suitability for oral administration .
- Isotope labeling : Use ¹⁸O-water to track cleavage sites via LC-MS, revealing susceptibility of the carboxamide group .
- Enzymatic degradation : Incubate with liver microsomes to identify metabolic pathways (e.g., CYP450-mediated oxidation) .
Advanced: How can researchers resolve contradictions in biological data across studies?
- Data normalization : Control for assay variability (e.g., cell passage number, serum batch) using reference compounds (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Pool data from orthogonal assays (e.g., enzyme inhibition + cellular activity) to distinguish true activity from artifact .
- Structural validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
